N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride
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Overview
Description
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a sulfamoyl fluoride group through an ethyl linker. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction using an ethyl halide in the presence of a base.
Formation of the Sulfamoyl Fluoride Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl fluoride group can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the trifluoromethyl group.
Hydrolysis: The sulfamoyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonate Derivatives: Formed through nucleophilic substitution with alcohols.
Sulfonic Acid Derivative: Formed through hydrolysis of the sulfamoyl fluoride group.
Scientific Research Applications
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the sulfamoyl fluoride group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt key metabolic pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl fluoride: Similar structure but with a phenyl ring instead of a pyrimidine ring.
N-Methyl-N-[2-[4-(trifluoromethyl)pyridine-2-yl]ethyl]sulfamoyl fluoride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-Methyl-N-[2-[4-(trifluoromethyl)thiazole-2-yl]ethyl]sulfamoyl fluoride: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
N-Methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
N-methyl-N-[2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl]sulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F4N3O2S/c1-15(18(12,16)17)5-3-7-13-4-2-6(14-7)8(9,10)11/h2,4H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGPXZJGCCLBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC=CC(=N1)C(F)(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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